molecular formula C11H10BrNO B1440628 6-Bromo-2-cyclopropylisoindolin-1-one CAS No. 1245649-56-2

6-Bromo-2-cyclopropylisoindolin-1-one

Cat. No. B1440628
M. Wt: 252.11 g/mol
InChI Key: NEJCKAFHTYFEGR-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropylisoindolin-1-one, also known as BCIL or Ibu-Ari, is a chemical compound that belongs to the isoindoline family. It has a molecular formula of C11H10BrNO and a molecular weight of 252.11 g/mol .

Scientific Research Applications

Chemical Synthesis and Molecular Modifications

6-Bromo-2-cyclopropylisoindolin-1-one and its derivatives play a crucial role in the field of chemical synthesis. These compounds serve as vital intermediates or building blocks for various chemical reactions and molecular modifications. For instance, the compound has been utilized in the synthesis of conformationally restricted analogues of remoxipride, which are explored as potential antipsychotic agents. These derivatives exhibit varying affinities to dopamine receptors, highlighting their significance in neuropharmacology (Norman, Kelley, & Hollingsworth, 1993). Additionally, radical cyclizations of related substrates like 1-(2'-bromobenzyl)isoquinolines have yielded complex molecular structures such as oxyaporphines and oxoaporphines, showcasing the versatility of bromoisoindolinone derivatives in synthesizing intricate molecular frameworks (Orito et al., 2000).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, derivatives of 6-Bromo-2-cyclopropylisoindolin-1-one have been instrumental in the discovery and development of new pharmaceuticals. For instance, the synthesis of a novel cholinergic muscarinic M1 receptor positive allosteric modulator, involving an isoindolin-1-one ring system as a pharmacophore, showcases the compound's potential in developing drugs targeting neurological disorders (Miura et al., 2019). Similarly, the compound's derivatives have been studied for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, indicating their therapeutic potential in treating conditions like Alzheimer's disease, Parkinson's disease, and other neurological disorders (Boztaş et al., 2019).

Bioactive Compound Synthesis and Antibacterial Research

6-Bromo-2-cyclopropylisoindolin-1-one derivatives also find applications in synthesizing bioactive compounds with significant antibacterial properties. For instance, the synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, derived from the compound, has demonstrated excellent antibacterial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria. These findings underscore the potential of 6-Bromo-2-cyclopropylisoindolin-1-one derivatives in developing novel antibacterial agents with broad-spectrum efficacy (Hayashi et al., 2002).

properties

IUPAC Name

6-bromo-2-cyclopropyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-8-2-1-7-6-13(9-3-4-9)11(14)10(7)5-8/h1-2,5,9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJCKAFHTYFEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-cyclopropylisoindolin-1-one

CAS RN

1245649-56-2
Record name 6-bromo-2-cyclopropylisoindolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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